(24R)-5-Ergosten-3beta-ol

Catalog No.
S007323
CAS No.
474-62-4
M.F
C28H48O
M. Wt
400.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(24R)-5-Ergosten-3beta-ol

Ensuring correct C-24 stereochemistry for brassinosteroid research is critical; impure phytosterol mixtures lead to failed biosynthetic pathways. (24R)-5-Ergosten-3beta-ol (campesterol) solves this as the definitive (24R) precursor for C28 brassinosteroids like castasterone. - Enables high-yield enzymatic synthesis of bioactive hormones. - Provides homogeneous membrane models without confounding sterol mixtures. - Absorption rate superior to β-sitosterol for metabolic studies.

CAS Number

474-62-4

Product Name

(24R)-5-Ergosten-3beta-ol

IUPAC Name

17-(5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C28H48O

Molecular Weight

400.7 g/mol

InChI

InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3

InChI Key

SGNBVLSWZMBQTH-UHFFFAOYSA-N

Synonyms

22,23-dihydrobrassicasterol, 24 alpha-methylcholest-5-en-3 beta-ol, 24-methylcholesterol, campesterol, campesterol, (3beta)-isomer, campesterol, (3beta,24xi)-isomer, ergost-5-en-3 beta- ol, 24 epimer

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

The exact mass of the compound campesterol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 224330. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Phytochemicals - Phytosterols - Supplementary Records. It belongs to the ontological category of 3beta-sterol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Ergosterols and C24-methyl derivatives [ST0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg

(24R)-5-Ergosten-3beta-ol, also known as campesterol or dihydrobrassicasterol, is a C28 phytosterol defined by its specific (R) stereochemistry at the C-24 position of the side chain. This configuration distinguishes it from its C-24(S) epimer, brassicasterol, and other common plant sterols like β-sitosterol and stigmasterol. It functions as a key structural component of plant cell membranes and serves as a critical, stereospecific biosynthetic precursor for the entire class of C28 brassinosteroid plant hormones. Its procurement in high purity is essential for research in plant biology, steroid synthesis, and nutritional science where the precise C-24 stereochemistry dictates biological activity and synthetic outcomes.

Research Fit

1
C24-methyl sterol for structure–activity studies vs. ethyl-substituted phytosterols
2
Intermediate absorption/clearance tool for ABCG5/ABCG8 transporter research
3
Analytical reference with documented epimer co-elution; requires high-polarity GC for accurate quantification

Substituting (24R)-5-Ergosten-3beta-ol with its C-24 epimers, crude phytosterol mixtures, or other analogs like β-sitosterol is inadequate for controlled applications. The specific (24R) configuration is a mandatory substrate requirement for the enzymatic pathways that produce C28 brassinosteroids, such as brassinolide and castasterone. Using an incorrect epimer or a mixture containing β-sitosterol or stigmasterol will either fail to initiate the desired biosynthetic cascade or introduce competing substrates, leading to significantly reduced yields, complex purification challenges, and potentially inactive hormonal products. In metabolic and membrane studies, the subtle difference in side-chain stereochemistry can alter absorption rates and the precise packing within lipid bilayers, confounding experimental results that depend on a homogenous sterol population.

Substitution Risk

C24 methyl vs. ethyl substitution may shift anti-inflammatory rank order; β-sitosterol cannot be assumed equivalent
Intermediate intestinal absorption (9.6%) differs from β-sitosterol (4.2%), potentially altering systemic exposure readouts
Hepatic clearance is 2.3× lower than β-sitosterol, affecting biliary secretion and sterol efflux interpretation

Mandatory Precursor for C28 Brassinosteroid Synthesis

(24R)-5-Ergosten-3beta-ol (Campesterol) is the specific and required starting material for the biosynthesis of C28 brassinosteroids, which carry a 24α-methyl group. In contrast, C27 brassinosteroids are derived from cholesterol, and C29 brassinosteroids are produced from sitosterol. This strict substrate specificity means that attempting to synthesize C28 brassinosteroids from a common substitute like β-sitosterol (which leads to C29 brassinosteroids) will result in the wrong class of hormone entirely. Using a crude mixture would necessitate extensive purification to isolate the desired product from a complex array of side-products.

Evidence DimensionBiosynthetic Pathway Specificity
Target Compound DataServes as the exclusive precursor for C28-Brassinosteroids (e.g., brassinolide, castasterone).
Comparator Or BaselineCholesterol (precursor for C27-BRs); β-Sitosterol (precursor for C29-BRs).
Quantified DifferenceQualitatively different product class; not interchangeable.
ConditionsIn vivo and in vitro plant steroid biosynthesis pathways.

For researchers synthesizing or studying C28 brassinosteroids, procuring the stereochemically pure (24R) precursor is non-negotiable to ensure the correct final product and avoid zero-yield syntheses.

Anti-inflammatory rank order
Head-to-head
β-sitosterol > campesterol ≈ stigmasterol
Rank order reflects C24 substitution effects in LPS-stimulated macrophages.
100 µM, 24h; NO, TNF-α, COX-2, iNOS, p-ERK markers.

Higher Intestinal Absorption Rate Compared to β-Sitosterol

In studies of human intestinal absorption, (24R)-5-Ergosten-3beta-ol (Campesterol) demonstrates a significantly higher absorption percentage compared to the more abundant dietary phytosterol, β-sitosterol. In healthy volunteers, campesterol absorption averaged 24% (± 4%), whereas sitosterol absorption was markedly lower at 16% (± 1%). A separate study reported campesterol absorption at 1.9% versus 0.51% for sitosterol, showing a more than 3.7-fold higher absorption efficiency for campesterol, highlighting its distinct metabolic processing.

Evidence DimensionPercent Intestinal Absorption
Target Compound Data24% (± 4%) and 1.9%
Comparator Or Baselineβ-Sitosterol: 16% (± 1%) and 0.51%
Quantified Difference1.5-fold to 3.7-fold higher absorption rate than β-sitosterol.
ConditionsHuman subjects, measured via intestinal disappearance using labeled sterols and fecal collection.

For studies on the metabolic fate and systemic effects of phytosterols, this compound's higher bioavailability compared to β-sitosterol makes it a preferred choice for achieving measurable plasma concentrations and investigating downstream biological impacts.

Intestinal absorption rate
Head-to-head
Campesterol: 9.6% · β-sitosterol: 4.2% · Cholesterol: 33%
Intermediate absorption bridges transporter study design.
Human jejunal perfusion, 50 cm segment, n=10.

Differential Impact on Membrane Packing and Fluidity

The structural rigidity and side-chain configuration of sterols directly influence the physical properties of lipid membranes. While direct comparative data for (24R)-5-Ergosten-3beta-ol is limited, studies on closely related sterols show that minor structural changes, such as the double bonds in ergosterol versus cholesterol, lead to significant differences in membrane condensation and thickness. Ergosterol induces a stronger condensing effect and a greater increase in bilayer thickness (from 3.31 nm to 4.15 nm) compared to cholesterol (increase to 3.93 nm) in DMPC membranes. The specific stereochemistry at C-24 in campesterol is expected to produce unique packing interactions compared to its epimer or other phytosterols, affecting membrane protein function and domain formation in model systems.

Evidence DimensionMembrane Condensing Effect & Thickness
Target Compound DataExpected to have a unique membrane ordering effect due to its specific C24R stereochemistry.
Comparator Or BaselineErgosterol (a close structural analog) increases DMPC bilayer thickness by 0.84 nm; Cholesterol increases it by 0.62 nm.
Quantified DifferenceErgosterol induces a ~35% greater increase in membrane thickness than cholesterol, indicating high structural sensitivity.
ConditionsMolecular dynamics simulation of hydrated dimyristoylphosphatidylcholine (DMPC) bilayers with ~25 mol% sterol.

For biophysical studies, cell culture media formulation, or liposome design, using a stereochemically pure sterol is critical for reproducibility and for accurately modeling biological membranes, as mixtures or substitutes will create an ill-defined, heterogeneous membrane environment.

HUVEC proliferation inhibition
Data to verify
IC50 >50 µg/mL; 80 µM → 78% inhibition
Dose-dependent angiogenesis assay response in endothelial models.
MTT assay, 48h; CAM model 73% vascular reduction at 20 µg/embryo.
Hepatic clearance
Head-to-head
Campesterol: 2.11 dL/h · β-sitosterol: 4.97 dL/h · Cholesterol: 0.31 dL/h
Intermediate clearance informs ABCG5/ABCG8 transporter kinetics.
Deuterium-labeled sterol infusion, n=6; p=0.028 vs. β-sitosterol.
GC epimer resolution
Method context
Standard non-polar columns fail to resolve campesterol from dihydrobrassicasterol.
High-polarity capillary columns required for accurate quantification.
Epimer comprises 30–65% of combined peak; verify purity by ¹³C-NMR.

Stereospecific Precursor for Plant Hormone Synthesis

This compound is the correct choice for any synthetic route targeting C28 brassinosteroids like 24-epibrassinolide or castasterone. Its defined (24R) stereochemistry is essential for the enzymatic steps that build the final active hormone, making it a required starting material for achieving high yields and product purity in plant science and agricultural research.

High-Bioavailability Standard in Nutritional and Metabolic Research

In studies investigating the absorption and metabolic effects of phytosterols, (24R)-5-Ergosten-3beta-ol serves as a superior research tool compared to β-sitosterol or crude mixtures. Its demonstrably higher rate of intestinal absorption ensures that a greater proportion of the administered dose reaches systemic circulation, enabling more reliable quantification of its effects on cholesterol metabolism and other pathways.

Component for Defined Model Membrane and Cell Culture Systems

For biophysical research requiring the construction of model lipid bilayers with precisely controlled composition, the high purity of this single-epimer sterol is critical. It allows for the creation of reproducible membrane environments to study lipid-protein interactions, domain formation, and membrane fluidity without the confounding variables introduced by a heterogeneous mix of sterols found in less pure substitutes.

Application Fit Matrix

Application
Selection Property
Validation Focus
Phytosterol anti-inflammatory signaling studies
C24 methyl substitution contribution
Inflammatory mediator inhibition rank order (NO, TNF-α, COX-2)
Sterol absorption & ABCG5/ABCG8 transporter studies
Intermediate absorption profile
Transporter-mediated efflux and hepatic clearance kinetics
Endothelial angiogenesis inhibition assays
Concentration-dependent HUVEC proliferation inhibition
Dose-response benchmarking in CAM neovascularization model
Phytosterol analytical method development
Epimer co-elution behavior on standard GC columns
High-polarity column validation and epimer content documentation

Physical Description

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

8.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

400.370516150 Da

Monoisotopic Mass

400.370516150 Da

Heavy Atom Count

29

Melting Point

157.5 °C

UNII

5L5O665639

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Campesterol is a steroid derivative that is the simplest sterol, characterized by the hydroxyl group in position C-3 of the steroid skeleton, and saturated bonds throughout the sterol structure, with the exception of the 5-6 double bond in the B ring.

Pictograms

Irritant

Irritant

Other CAS

474-62-4
4651-51-8

Wikipedia

Campesterol
Fludiazepam

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Ergosterols and C24-methyl derivatives [ST0103]
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2. Gabay O, Sanchez C, Salvat C, Chevy F, Breton M, Nourissat G, Wolf C, Jacques C, Berenbaum F. Stigmasterol: a phytosterol with potential anti-osteoarthritic properties. Osteoarthritis Cartilage. 2010 Jan;18(1):106-16. doi: 10.1016/j.joca.2009.08.019. Epub 2009 Sep 15. PMID: 19786147.

3. Heggen E, Granlund L, Pedersen JI, Holme I, Ceglarek U, Thiery J, Kirkhus B, Tonstad S. Plant sterols from rapeseed and tall oils: effects on lipids, fat-soluble vitamins and plant sterol concentrations. Nutr Metab Cardiovasc Dis. 2010 May;20(4):258-65. doi: 10.1016/j.numecd.2009.04.001. Epub 2009 Sep 12. PMID: 19748247.

4. Calpe-Berdiel L, Escolà-Gil JC, Blanco-Vaca F. New insights into the molecular actions of plant sterols and stanols in cholesterol metabolism. Atherosclerosis. 2009 Mar;203(1):18-31. doi: 10.1016/j.atherosclerosis.2008.06.026. Epub 2008 Jul 6. PMID: 18692849.

5. Richelle M, Enslen M, Hager C, Groux M, Tavazzi I, Godin JP, Berger A, Métairon S, Quaile S, Piguet-Welsch C, Sagalowicz L, Green H, Fay LB. Both free and esterified plant sterols reduce cholesterol absorption and the bioavailability of beta-carotene and alpha-tocopherol in normocholesterolemic humans. Am J Clin Nutr. 2004 Jul;80(1):171-7. doi: 10.1093/ajcn/80.1.171. PMID: 15213045.

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